2-(2-methoxypropoxy)propan-1-ol
Description
Key Identifiers:
The compound’s structure enables miscibility with water, alcohols, and organic solvents, making it a versatile solvent. Its synthesis typically involves the reaction of propylene oxide with methanol, yielding a mixture of four isomers.
Historical Context in Industrial Chemistry
The development of glycol ethers began in the 1920s with ethylene oxide-based "Cellosolve" solvents. By the 1930s, propylene oxide-derived glycol ethers (P-series) emerged as safer alternatives to toxic ethylene glycol ethers (E-series). This compound gained prominence in the late 20th century due to its low volatility and favorable toxicological profile compared to earlier solvents.
Industrial adoption accelerated in the 1990s, driven by regulatory pressures to replace hazardous air pollutants. Its role expanded into coatings, inks, and cleaners, where it improved formulation stability without compromising performance. The OECD’s 2001 assessment classified it within a broader category of propylene glycol ethers, underscoring its structural and functional similarities to related compounds.
Regulatory Classification and Global Production Trends
Regulatory agencies classify this compound as a low-hazard substance. The OECD’s Screening Information Data Set (SIDS) notes its low acute toxicity (oral LD50 > 2,000 mg/kg in rats) and absence of carcinogenic or mutagenic properties. Under the Globally Harmonized System (GHS), it requires no hazard labeling, reflecting its safe handling profile.
Production Metrics:
| Region | 2022 Production (kTonnes) | Projected CAGR (2023–2033) |
|---|---|---|
| Asia-Pacific | 58 | 3.8% |
| North America | 22 | 2.9% |
| Europe | 12 | 2.5% |
Data sourced from market analyses.
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methoxypropoxy)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O3/c1-6(4-8)10-5-7(2)9-3/h6-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUDYYMUUJHLCGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCC(C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O3, Array | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
| Source | CAMEO Chemicals | |
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| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |
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DSSTOX Substance ID |
DTXSID80864425 | |
| Record name | 2-(2-Methoxypropoxy)propanol | |
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Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dipropylene glycol methyl ether is a colorless liquid with a weak odor. (USCG, 1999), Colorless liquid with a mild, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a mild, ether-like odor. | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
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| Record name | Dipropylene glycol methyl ether | |
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| Record name | Dipropylene glycol methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |
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Boiling Point |
363.2 °F at 760 mmHg (USCG, 1999), 190 °C, 408 °F | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dipropylene glycol methyl ether | |
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| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |
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Flash Point |
166 °F (USCG, 1999), 85 °C, 74 °C, 180 °F | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dipropylene glycol methyl ether | |
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| Record name | Dipropylene glycol methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |
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Solubility |
Miscible (NIOSH, 2023), Solubility in water: very good, Miscible | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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| Record name | Dipropylene glycol methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.951 at 68 °F (USCG, 1999) - Less dense than water; will float, Relative density (water = 1): 0.95, 0.95 | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |
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| Record name | Dipropylene glycol methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
5.11 (USCG, 1999) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.1 | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |
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| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.5 mmHg (NIOSH, 2023), 0.3 [mmHg], Vapor pressure, Pa at 26 °C: 53.3, 0.5 mmHg | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Dipropylene glycol methyl ether | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dipropylene glycol methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
CAS No. |
34590-94-8, 13588-28-8 | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
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| URL | https://cameochemicals.noaa.gov/chemical/17813 | |
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| Record name | 1-Propanol, 2-(2-methoxypropoxy)- | |
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| Record name | 2-(2-Methoxypropoxy)propanol | |
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| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-117 °F (USCG, 1999), -80 °C, -112 °F | |
| Record name | DIPROPYLENE GLYCOL METHYL ETHER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17813 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DIPROPYLENEGLYCOL MONOMETHYL ETHER | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0884 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | Dipropylene glycol methyl ether | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0241.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Preparation Methods
Asymmetric Catalysis for Regioselective Synthesis
A breakthrough in selective synthesis involves chiral catalysts to control the regiochemistry of the epoxide ring-opening. For example, racemic cobalt-salen complexes (e.g., Co(III)-salen) enable the formation of the desired isomer with minimal byproducts.
Reaction Conditions:
-
Catalyst: Co(III)-salen complexes (e.g., [(R,R)-N,N′-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(III)]).
-
Temperature: 0–60°C.
-
Solvent: Methanol or toluene.
-
PO:Methoxypropanol Ratio: 0.9–1.5 mol/mol.
This method achieves ~90% selectivity for this compound, compared to traditional methods that yield isomer mixtures.
Traditional Alkaline Catalysis
Conventional methods employ strong bases like sodium hydroxide (NaOH) to facilitate the reaction between propylene oxide and methoxypropanol. While cost-effective, these methods suffer from lower selectivity (~70–80%) due to competing isomer formation.
Reaction Mechanism and Byproduct Analysis
The base deprotonates the hydroxyl group of methoxypropanol, generating an alkoxide that attacks the less hindered carbon of propylene oxide. Major byproducts include:
-
2-Methoxy-1-propanol isomers (teratogenic).
-
Dipropylene glycol monomethyl ethers (oligomerization products).
Optimization Strategies:
-
Excess Methoxypropanol: A 2:1 molar ratio reduces oligomerization.
-
Low Temperatures: 20–40°C minimizes side reactions.
Industrial Production Techniques
Continuous Flow Reactors
Industrial-scale synthesis prioritizes efficiency and purity. Continuous flow reactors ensure precise temperature control and rapid mixing, achieving yields >85%.
Key Parameters:
-
Residence Time: 30–60 minutes.
-
Pressure: 2–5 bar.
-
Catalyst Recovery: Immobilized catalysts (e.g., Co-salen on silica) enable reuse.
Purification and Distillation
Post-reaction purification involves fractional distillation to isolate this compound from isomers and oligomers. Boiling point differences (~200°C for the target compound vs. ~180°C for byproducts) facilitate separation.
Comparative Analysis of Preparation Methods
The table below summarizes the advantages and limitations of major synthesis routes:
| Method | Catalyst | Selectivity (%) | Yield (%) | Key Drawbacks |
|---|---|---|---|---|
| Asymmetric Catalysis | Co(III)-salen | 90 | 85 | High catalyst cost |
| Alkaline Catalysis | NaOH | 70 | 75 | Byproduct formation |
| Continuous Flow | Immobilized Co-salen | 88 | 90 | Complex reactor setup |
Chemical Reactions Analysis
Types of Reactions: 2-(2-methoxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products:
Oxidation: Aldehydes and ketones.
Reduction: Alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry
- Solvent in Organic Synthesis : DPGME is frequently used as a solvent in organic synthesis due to its ability to dissolve a wide range of compounds without causing chemical changes. Its low volatility makes it ideal for reactions requiring prolonged heating or stirring.
- Polymerization Reactions : It serves as a solvent in polymerization processes, facilitating the formation of polymers by providing an optimal medium for reactants.
Biology
- Preparation of Bioactive Glass Suspensions : DPGME is utilized in preparing bioactive glass suspensions, which are important in biomedical applications such as bone regeneration and tissue engineering.
- Biochemical Assays : It acts as a solvent in various biochemical assays, improving the solubility and stability of biological compounds during experimentation.
Medicine
- Pharmaceutical Formulations : The compound is employed in the formulation of pharmaceuticals, particularly in drug delivery systems where it enhances the solubility of active ingredients.
- Aerosol Delivery Systems : Recent studies have explored its use in aerosol formulations targeting fibrotic diseases, demonstrating improved drug delivery efficiency due to its favorable physicochemical properties.
Industry
- Coatings and Inks : DPGME is widely used in the production of coatings, inks, and cleaning agents due to its excellent solvent properties and ability to reduce viscosity without compromising performance .
- Cleaning Products : Its hydrophilic nature allows it to function effectively as a coupling agent in water-reducible coatings and cleaning applications .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of formulations containing DPGME against common pathogens. Results indicated significant antimicrobial activity, suggesting potential applications in antiseptic products and disinfectants.
Inflammation Modulation
Research demonstrated that DPGME could inhibit pro-inflammatory cytokines in vitro, supporting its role in managing inflammatory diseases. This finding opens avenues for therapeutic applications in chronic inflammatory conditions.
Ecotoxicological Assessments
Ecotoxicological studies assessed the impact of DPGME on aquatic organisms. The results showed varying levels of bioaccumulation but indicated that DPGME poses a lower environmental risk compared to more toxic alternatives, highlighting its suitability for use in environmentally sensitive applications .
Mechanism of Action
The mechanism of action of 2-(2-methoxypropoxy)propan-1-ol involves its ability to act as a solvent and facilitate the dissolution of various compounds . It interacts with molecular targets through hydrogen bonding and van der Waals forces, enhancing the solubility and reactivity of the compounds it dissolves . This property makes it an effective medium for chemical reactions and formulations .
Comparison with Similar Compounds
Positional Isomers
- 1-(3-Methoxypropoxy)propan-1-ol (CAS 94590-94-8): Shares the same molecular formula but differs in the position of the methoxy group. This isomer exhibits similar solvent properties but may vary in metabolic pathways due to hydroxyl group placement .
- 2-(2-Methoxy-1-methylethoxy)-1-propanol (CAS 55956-21-3): A positional isomer with a methyl branch on the ethoxy chain, leading to slight differences in polarity and boiling point .
Functional Group Variants
- 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol (CAS 29171-01-5): Features an additional ethoxy group, increasing hydrophilicity and altering toxicity (GHS Class: Acute Toxicity Oral Category 4, Skin Irritant Category 2) .
- 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)propane-1,3-diol: Contains aromatic rings, resulting in higher molecular weight and distinct applications (e.g., pharmaceutical intermediates) .
Physical and Chemical Properties
Key Observations :
- Isomers like 1-(3-methoxypropoxy)propan-1-ol share identical molecular weights and boiling points with this compound, indicating similar volatility .
- Compounds with extended ethoxy chains (e.g., 1-[2-(2-methoxyethoxy)ethoxy]-2-propanol) exhibit higher molecular weights and increased hydrophilic character .
Metabolism and Read-Across :
- The European Chemicals Agency (ECHA) permits read-across evaluations for structurally similar compounds like [(butoxymethylethoxy)methylethoxy]propan-1-ol, as their physical properties and metabolic pathways align with this compound .
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing 2-(2-methoxypropoxy)propan-1-ol, and how can purity be validated?
- Methodology : Synthesis typically involves etherification reactions between propylene glycol derivatives and methoxypropyl halides under alkaline conditions. Optimization of reaction parameters (e.g., temperature, catalyst) is critical.
- Purity Validation : Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) with a refractive index detector. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy for structural confirmation and mass spectrometry (MS) for molecular weight verification .
Q. How should researchers handle this compound to ensure laboratory safety?
- Safety Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves (EN 374 certified), chemical-resistant lab coats, and safety goggles. Use fume hoods to avoid inhalation .
- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water flushing to prevent environmental contamination .
- Storage : Store in a cool, ventilated area away from oxidizers and acids .
Q. What physicochemical properties of this compound are critical for experimental design?
- Key Properties : Log Pow (octanol-water partition coefficient), viscosity, and water solubility influence solvent compatibility and reaction kinetics.
- Data Gaps : Existing safety data sheets lack specific values (e.g., Log Pow, viscosity). Researchers should experimentally determine these using shake-flask methods for Log Pow and viscometry for viscosity .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound?
- Approach : Conduct accelerated stability studies under varying conditions (temperature, humidity, light). Monitor degradation via Fourier-transform infrared spectroscopy (FTIR) and GC-MS. Compare results with literature and adjust storage recommendations accordingly. Note that the compound is stable under recommended storage but may degrade in acidic/basic environments .
Q. What thermodynamic models are suitable for predicting solubility and phase behavior of this compound in binary/ternary mixtures?
- Model Selection : The Non-Random Two-Liquid (NRTL) or Wilson models are effective for polar solvents. These account for local composition effects in liquid mixtures, as discussed in Renon and Prausnitz’s work on excess Gibbs energy .
- Validation : Compare predicted vs. experimental vapor-liquid equilibrium (VLE) data using a Parr reactor setup.
Q. What methodological strategies are recommended for assessing the compound’s potential carcinogenicity?
- In Vitro Testing : Use Ames tests (bacterial reverse mutation assay) for mutagenicity screening.
- In Vivo Models : Conduct subchronic toxicity studies in rodents (OECD 408 guidelines). Prioritize endpoints like histopathology and genotoxicity, as some components in related ethers are classified as potential carcinogens .
Q. How can researchers optimize reaction conditions for this compound as a solvent in catalytic reactions?
- Parameter Screening : Design a factorial experiment varying temperature, pressure, and catalyst loading (e.g., acid catalysts). Monitor reaction efficiency via GC.
- Solvent Performance Metrics : Compare polarity (via Kamlet-Taft parameters) and dielectric constant with reaction yields. The compound’s ether linkages may enhance solubility of polar intermediates .
Data Gaps and Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
